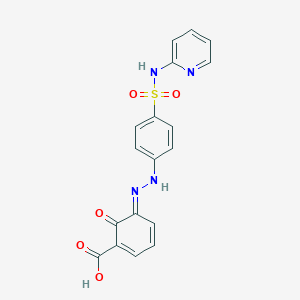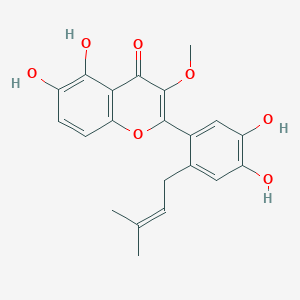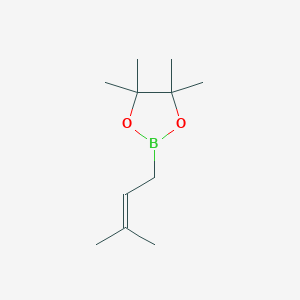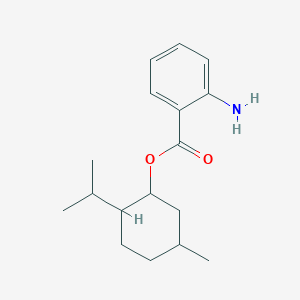
二(二苄叉丙酮)钯(0)
描述
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) is an air-stable Pd(0) complex . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes . It acts as a homogeneous catalyst .
Synthesis Analysis
Pd(dba)2 is used in the synthesis of 1-benzyl/arylindazole 2-oxides via a reaction of o-alkynylaniline derivatives . It is also used in the synthesis of allylic substituted cyclopentadienes .Molecular Structure Analysis
The molecular formula of Pd(dba)2 is (C6H5CH=CHCOCH=CHC6H5)2Pd . The SMILES string representation is [Pd].O=C(/C=C/c1ccccc1)\C=C\c2ccccc2.O=C(/C=C/c3ccccc3)\C=C\c4ccccc4 .Chemical Reactions Analysis
Pd(dba)2 is involved in various types of reactions including hydrogenation, isomerization, carbonylation, oxidation, and C-C bond formation . It catalyzes the alkylation of allyl acetates by various nucleophiles . It also reacts with white phosphorus to form palladium phosphides .Physical And Chemical Properties Analysis
Pd(dba)2 has a molecular weight of 575.00 g/mol . It is a powder in form . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .科学研究应用
Buchwald-Hartwig Cross Coupling Reaction
Pd(dba)2 is employed as a catalyst in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. This reaction is pivotal in the synthesis of amines, an essential functional group in pharmaceuticals and agrochemicals. The use of Pd(dba)2 in this reaction showcases its ability to facilitate the formation of complex molecules with high precision .
Heck Reaction
In the Heck reaction, Pd(dba)2 catalyzes the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is fundamental in creating complex organic compounds and is widely used in the synthesis of natural products, pharmaceuticals, and polymers .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, facilitated by Pd(dba)2, is a powerful technique for forming biaryl compounds through the reaction of aryl halides with aryl boronic acids. This method is highly valued for its tolerance of various functional groups and its role in constructing carbon-carbon bonds in an environmentally friendly manner .
Synthesis of Allylic Substituted Cyclopentadienes
Pd(dba)2 acts as a reagent in the synthesis of allylic substituted cyclopentadienes. These compounds have significant applications in the development of new materials and in the pharmaceutical industry as intermediates for active pharmaceutical ingredients .
Alkylation of Allyl Acetates
This compound catalyzes the alkylation of allyl acetates by various nucleophiles under mild conditions. The alkylation process is crucial in organic synthesis, allowing for the introduction of alkyl groups into molecules, thereby altering their chemical properties and biological activities .
Hydrogenation and Isomerization Reactions
Pd(dba)2 is used in hydrogenation and isomerization reactions, which are fundamental processes in the chemical industry. Hydrogenation is used to reduce or saturate organic compounds, while isomerization alters the arrangement of atoms within a molecule without changing its molecular formula, thus creating different substances with unique properties .
作用机制
Target of Action
Bis(dibenzylideneacetone)palladium(0), also known as Pd(dba)2, is a zero-valent palladium complex that is air-stable . It primarily targets various organic reactions as a catalyst . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes .
Mode of Action
The compound interacts with its targets by catalyzing the alkylation of allyl acetates by various nucleophiles under mild conditions . The structure of Bis(dibenzylideneacetone)palladium(0) involves the dibenzylideneacetone primarily interacting with zero-valent palladium via a π-bond coordination with the C=C double bond . There is no formation of a Pd-C σ-bond in the molecule .
Biochemical Pathways
Bis(dibenzylideneacetone)palladium(0) affects several biochemical pathways, including cross-coupling reactions, hydrogenation reactions, and cycloaddition reactions . It is widely used in catalyzing hydrogenation, coupling, carbonylation, and cyclopropanation .
Result of Action
The result of Bis(dibenzylideneacetone)palladium(0)'s action is the efficient, selective, and functional group-tolerant synthesis of various organic compounds . For example, it is used in the synthesis of allylic substituted cyclopentadienes .
Action Environment
The synthesis of Bis(dibenzylideneacetone)palladium(0) is closely related to the reaction temperature, the pH of the reaction system, and oxygen avoidance measures . It is soluble in chloroform to a small extent and is air and moisture sensitive . It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
安全和危害
未来方向
Pd(dba)2 is a versatile catalyst that is used in a wide range of reactions. Its use in the synthesis of allylic substituted cyclopentadienes and its role in the alkylation of allyl acetates by various nucleophiles suggest potential future applications in organic synthesis .
Relevant Papers Pd(dba)2 has been employed as a catalyst in the synthesis of isomeric 2-aryl-2,5-dihydrofurans, via Heck coupling of aryl bromides with alkenes using neopentyl phosphine ligands . Another study reported the formation of palladium phosphides in the reaction of Pd(dba)2 with white phosphorus .
属性
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSZBOKPHAQOMP-SVLSSHOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dibenzylideneacetone)palladium | |
CAS RN |
32005-36-0, 52409-22-0 | |
| Record name | Palladium, bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

